molecular formula C14H13FN2OS B12241894 2-[(4-fluorophenyl)sulfanyl]-N-(4-methylpyridin-3-yl)acetamide

2-[(4-fluorophenyl)sulfanyl]-N-(4-methylpyridin-3-yl)acetamide

Cat. No.: B12241894
M. Wt: 276.33 g/mol
InChI Key: GQTSJIURSVUBAJ-UHFFFAOYSA-N
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Description

2-[(4-fluorophenyl)sulfanyl]-N-(4-methylpyridin-3-yl)acetamide is an organic compound that belongs to the class of diarylthioethers This compound is characterized by the presence of a fluorophenyl group and a methylpyridinyl group connected via a sulfanyl linkage to an acetamide moiety

Preparation Methods

The synthesis of 2-[(4-fluorophenyl)sulfanyl]-N-(4-methylpyridin-3-yl)acetamide typically involves the reaction of 4-fluorothiophenol with 4-methyl-3-pyridinecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or column chromatography. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-[(4-fluorophenyl)sulfanyl]-N-(4-methylpyridin-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like Pd/C, and nucleophiles for substitution reactions. Major products formed from these reactions include sulfoxides, sulfones, and substituted phenyl derivatives.

Scientific Research Applications

2-[(4-fluorophenyl)sulfanyl]-N-(4-methylpyridin-3-yl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 2-[(4-fluorophenyl)sulfanyl]-N-(4-methylpyridin-3-yl)acetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways involved depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

2-[(4-fluorophenyl)sulfanyl]-N-(4-methylpyridin-3-yl)acetamide can be compared with other similar compounds such as:

  • 2-[(4-methylphenyl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide
  • 2-{[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide These compounds share structural similarities but differ in their substituents and specific chemical properties, which can influence their reactivity and applications. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C14H13FN2OS

Molecular Weight

276.33 g/mol

IUPAC Name

2-(4-fluorophenyl)sulfanyl-N-(4-methylpyridin-3-yl)acetamide

InChI

InChI=1S/C14H13FN2OS/c1-10-6-7-16-8-13(10)17-14(18)9-19-12-4-2-11(15)3-5-12/h2-8H,9H2,1H3,(H,17,18)

InChI Key

GQTSJIURSVUBAJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NC=C1)NC(=O)CSC2=CC=C(C=C2)F

Origin of Product

United States

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